
Methyl 3,5-di-O-acetyl-2-deoxy-b-D-ribofuranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,5-di-O-acetyl-2-deoxy-b-D-ribofuranoside is a compound extensively employed in the biomedical sector. It serves as a pivotal intermediary during the production of antiviral and anticancer pharmaceuticals. The molecular formula of this compound is C10H16O6, and it has a molecular weight of 232.23 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-di-O-acetyl-2-deoxy-b-D-ribofuranoside typically involves the acetylation of 2-deoxy-D-ribose. The process begins with the protection of hydroxyl groups followed by selective acetylation. Common reagents used in this process include acetic anhydride and pyridine . The reaction is usually carried out under mild conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale acetylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3,5-di-O-acetyl-2-deoxy-b-D-ribofuranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions include various acetylated derivatives and deoxy sugars, which are crucial intermediates in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
Methyl 3,5-di-O-acetyl-2-deoxy-b-D-ribofuranoside is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and nucleosides.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Serves as an intermediate in the production of antiviral and anticancer drugs.
Industry: Utilized in the manufacture of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 3,5-di-O-acetyl-2-deoxy-b-D-ribofuranoside involves its role as an intermediate in biochemical pathways. It participates in the synthesis of nucleosides, which are essential for DNA and RNA synthesis. The compound interacts with various enzymes and molecular targets, facilitating the production of antiviral and anticancer agents.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside: Another acetylated derivative of deoxy sugars with similar applications in pharmaceutical synthesis.
1,2,3,4-Tetra-O-acetyl-b-D-glucopyranose: Used in the synthesis of complex carbohydrates and glycosides.
2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-D-cytidine: Employed in the synthesis of nucleoside analogs for antiviral and anticancer therapies.
Uniqueness
Methyl 3,5-di-O-acetyl-2-deoxy-b-D-ribofuranoside stands out due to its specific role in the synthesis of antiviral and anticancer drugs. Its unique structure allows for selective acetylation, making it a valuable intermediate in pharmaceutical research and production.
Propiedades
IUPAC Name |
(3-acetyloxy-5-methoxyoxolan-2-yl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O6/c1-6(11)14-5-9-8(15-7(2)12)4-10(13-3)16-9/h8-10H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNZXGFEXJLTGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(CC(O1)OC)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
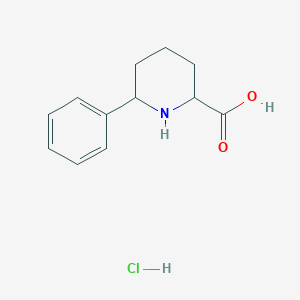
![1-(R)-(Cyclopropanesulfonimidoyl)-4-nitrobenzenecompdwith(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioicAcid](/img/structure/B15122988.png)
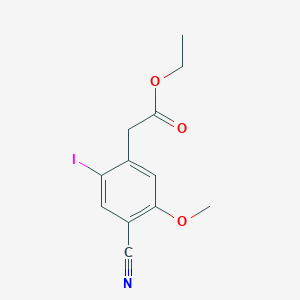
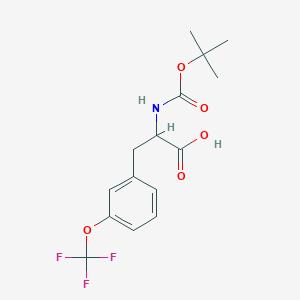
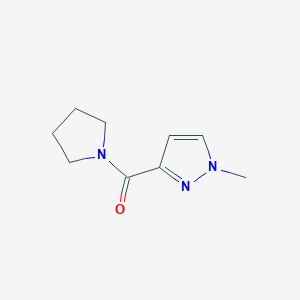
![2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine](/img/structure/B15123006.png)
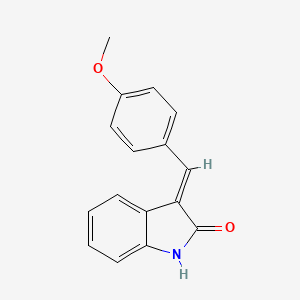
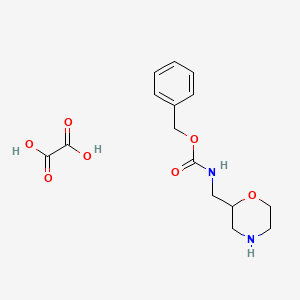
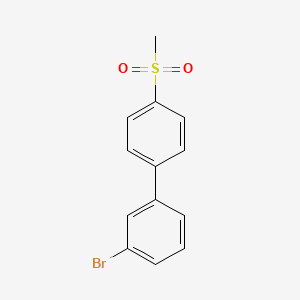
![2-methyl-4-(pyrrolidin-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123049.png)

![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylquinoxalin-2-amine](/img/structure/B15123063.png)

![1-[(2S)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one](/img/structure/B15123065.png)
